molecular formula C24H26N4O4 B2485453 3-(1-(4-morpholinobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034260-95-0

3-(1-(4-morpholinobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2485453
CAS No.: 2034260-95-0
M. Wt: 434.496
InChI Key: RPKQVROILBMBTQ-UHFFFAOYSA-N
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Description

3-(1-(4-morpholinobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, a piperidine ring, and a morpholinobenzoyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-morpholinobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Morpholinobenzoyl Group: This step involves the acylation of the piperidine ring with 4-morpholinobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-morpholinobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-(4-morpholinobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores, such as gefitinib and erlotinib, which are used as anticancer agents.

    Piperidine Derivatives: Compounds like piperidine itself or its derivatives, which are used in various pharmaceutical applications.

    Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine itself, which is used as a solvent and chemical intermediate.

Uniqueness

3-(1-(4-morpholinobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is unique due to the combination of its structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-[1-(4-morpholin-4-ylbenzoyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c29-22(17-5-7-18(8-6-17)26-13-15-32-16-14-26)27-11-9-19(10-12-27)28-23(30)20-3-1-2-4-21(20)25-24(28)31/h1-8,19H,9-16H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKQVROILBMBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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